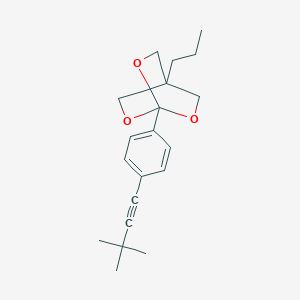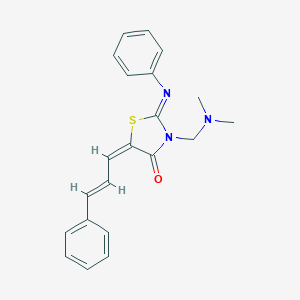
Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide is a chemical compound that is used in scientific research for its ability to act as a catalyst in various reactions. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide involves its ability to act as a phase-transfer catalyst. The compound facilitates the transfer of a reactant from one phase to another, typically from an aqueous phase to an organic phase. This allows for the reaction to occur more efficiently and selectively, resulting in higher yields of the desired product.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide, as it is primarily used in laboratory settings. However, studies have shown that the compound is relatively non-toxic and does not have significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide as a phase-transfer catalyst is its ability to facilitate reactions that would otherwise be difficult or impossible to carry out. The compound is also relatively inexpensive and easy to handle, making it a popular choice for laboratory experiments.
However, there are some limitations to using Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide. For example, the compound may not be effective in all types of reactions, and its use may result in the formation of unwanted byproducts. Additionally, the compound may not be suitable for large-scale industrial applications due to its relatively low yield and selectivity.
Zukünftige Richtungen
There are several potential future directions for research involving Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, researchers may explore the use of the compound in new types of reactions or in combination with other catalysts. Finally, there may be opportunities to study the biochemical and physiological effects of the compound in more detail, particularly in relation to its potential use in medicine or other applications.
Synthesemethoden
The synthesis of Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide involves a reaction between diisopropylamine, 2-diphenylmethoxyethyl chloride, and methyl iodide. The reaction takes place in anhydrous conditions and is typically carried out in a solvent such as acetonitrile or dichloromethane. The resulting product is a white crystalline solid that can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide is commonly used as a phase-transfer catalyst in various reactions, including nucleophilic substitution, alkylation, and Michael addition reactions. The compound has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and natural products. It is also used in the preparation of chiral compounds, as it can act as a chiral auxiliary.
Eigenschaften
CAS-Nummer |
102571-23-3 |
|---|---|
Produktname |
Ammonium, diisopropyl(2-diphenylmethoxyethyl)methyl-, iodide |
Molekularformel |
C22H32INO |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
2-benzhydryloxyethyl-methyl-di(propan-2-yl)azanium;iodide |
InChI |
InChI=1S/C22H32NO.HI/c1-18(2)23(5,19(3)4)16-17-24-22(20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19,22H,16-17H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BDAXRPDKOYFWJN-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Kanonische SMILES |
CC(C)[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Synonyme |
AMMONIUM, DIISOPROPYL(2-DIPHENYLMETHOXYETHYL)METHYL-, IODIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



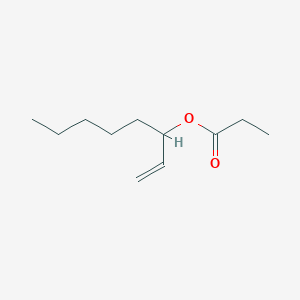
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
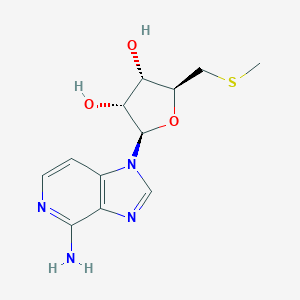
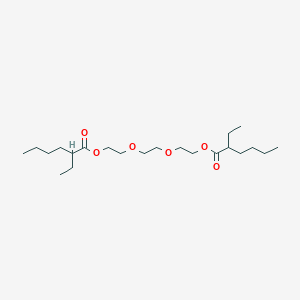
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
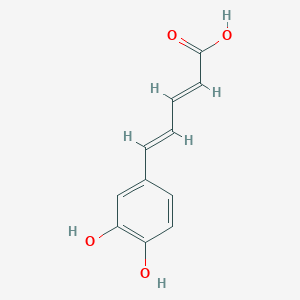
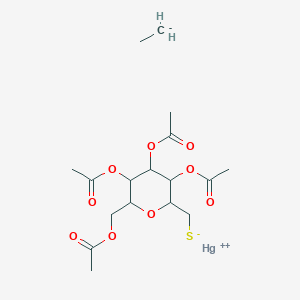
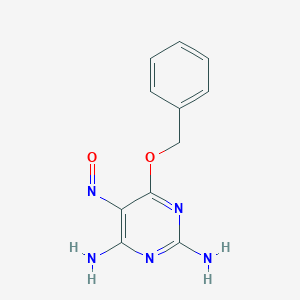
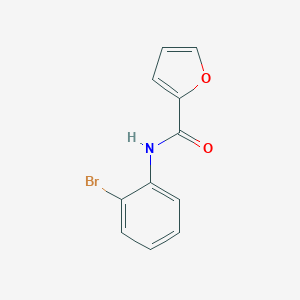
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)

